![molecular formula C16H17N3O4S2 B2695566 methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797185-97-7](/img/structure/B2695566.png)
methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate” is a chemical compound that is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 , which are fibroblast growth factor receptors. Abnormal activation of these receptors plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of these 1H-pyrrolo[2,3-b]pyridine derivatives is a subject of ongoing research . The exact synthesis process for “methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate” is not specified in the available resources.Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure, such as pyrrolopyrazine derivatives, have shown significant antimicrobial activity . This suggests that our compound of interest could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory properties . This indicates that “methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate” could be explored for its potential use in treating inflammatory conditions.
Antiviral Activity
The antiviral activity of pyrrolopyrazine derivatives has been reported . This suggests that our compound could potentially be used in the development of antiviral drugs.
Antifungal Activity
Similar to its antimicrobial and antiviral activities, pyrrolopyrazine derivatives have shown antifungal properties . This implies that “methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate” could be used in the development of antifungal agents.
Antioxidant Activity
Pyrrolopyrazine derivatives have exhibited antioxidant activity . This suggests that our compound could potentially be used in the development of antioxidant drugs.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor properties . This indicates that “methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate” could be explored for its potential use in cancer treatment.
Mechanism of Action
Target of Action
The primary targets of methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate are the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway is involved in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate”, is ongoing . These compounds are being developed as potential inhibitors of FGFR, which could represent an attractive strategy for cancer therapy .
properties
IUPAC Name |
methyl 3-(3-pyrrolo[2,3-b]pyridin-1-ylpropylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-23-16(20)14-13(6-11-24-14)25(21,22)18-8-3-9-19-10-5-12-4-2-7-17-15(12)19/h2,4-7,10-11,18H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNCATQLHXGZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate |
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